8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one
Description
8-Chloro-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound featuring a benzoxazepinone core with chloro and fluoro substituents at positions 8 and 6, respectively. This scaffold is notable for its pharmacological versatility, particularly in oncology. Studies highlight its role as a selective TNIK (TRAF2- and NCK-interacting kinase) inhibitor, demonstrating potent anti-colorectal cancer (CRC) activity . The compound’s design leverages substituent effects to optimize target binding and pharmacokinetic (PK) properties, distinguishing it from structurally related derivatives .
Properties
IUPAC Name |
8-chloro-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c10-5-3-6(11)8-7(4-5)14-2-1-12-9(8)13/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFAMYQHWENKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)Cl)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one atom or group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent-Driven Selectivity :
- The 8-Cl and 6-F groups in the target compound enhance TNIK binding via hydrophobic interactions and fluorine’s electronegativity, contributing to >100-fold selectivity over other kinases .
- In contrast, pyridyl substitutions in CYP11B2 inhibitors form hydrogen bonds with Glu383 and salt bridges with Met111 in aldosterone synthase, critical for CYP11B2 inhibition .
Biological Activity: The TNIK inhibitor exhibits anti-CRC effects in vivo, reducing tumor growth by 60–80% in xenograft models . Pyridyl-substituted analogues show nanomolar potency against CYP11B2 but lack activity against TNIK, underscoring target specificity driven by substituents .
Pharmacokinetics: The target compound demonstrates favorable oral bioavailability (F% = 45–62%) and plasma half-life (t1/2 = 4.2–6.8 h) in preclinical models, outperforming earlier benzoxazepinones with poor solubility .
Clinical and Preclinical Relevance
- TNIK Inhibitors : The target compound’s selectivity and PK profile position it as a CRC therapeutic candidate, with ongoing preclinical validation .
- Benzodiazepine Impurities : Structurally related impurities (e.g., compounds) lack therapeutic activity but highlight the need for rigorous synthesis quality control .
Biological Activity
8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one is a compound belonging to the class of benzoxazepines, which have garnered attention for their diverse biological activities, particularly in cancer treatment and neuroprotection. This article examines the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, neuroprotective properties, and potential mechanisms of action.
- Molecular Formula : C₁₉H₁₇ClFN₁O₆
- Molecular Weight : 360.80 g/mol
- CAS Number : 1779434-32-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzoxazepine derivatives, including this compound. In a study examining the cytotoxic effects on leukemia (K-562) and breast (T-47D) cancer cell lines, the compound demonstrated significant cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts (WI-38) .
Key Findings:
- Cytotoxicity : The compound exhibited strong cytotoxic effects with IC50 values indicating effective concentration levels for inducing cell death.
- Mechanism of Action : The mechanism involved apoptosis induction through caspase activation and modulation of Bcl-2 family proteins. Specifically, it was noted that the compound led to an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2), facilitating apoptosis .
Neuroprotective Activity
The neuroprotective effects of this compound have also been explored. In vitro studies have shown its potential in protecting neuronal cells from oxidative stress and neurotoxicity induced by β-amyloid peptides .
Key Findings:
- AChE Inhibition : The compound demonstrated acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 6.98 µM, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
- Neuroprotection Mechanism : It was found to mitigate cellular injuries caused by oxidative stressors such as hydrogen peroxide and glucose deprivation in SH-SY5Y neuroblastoma cells .
Study 1: Cytotoxicity Assessment
In a controlled laboratory setting, researchers synthesized a series of benzoxazepine derivatives and assessed their cytotoxicity against various cancer cell lines. The study revealed that compounds similar to this compound exhibited:
- High selectivity for cancer cells over normal cells.
- Induction of apoptosis characterized by morphological changes and DNA fragmentation.
Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that:
- Pre-treatment with the compound significantly reduced cell death in response to oxidative stress.
- The protective effect was attributed to its ability to enhance antioxidant defenses and modulate apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
